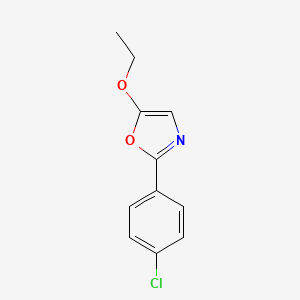
2-(4-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether (CPOEE) is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 160°C and a melting point of -66°C. CPOEE is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes, polymers, and other materials. CPOEE is a versatile compound that has a wide range of applications in scientific research due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Activity
Antinociceptive agents are substances that reduce pain perception. Studies have shown that this compound exhibits pronounced antinociceptive activity. It effectively alleviates pain, making it a potential candidate for pain management in clinical settings .
Antiviral Research
Given the ongoing need for effective antiviral drugs, researchers have explored the antiviral properties of this compound. While specific studies are scarce, its structural features suggest potential antiviral activity. Further investigations are warranted to evaluate its efficacy against specific viral pathogens .
Chemoinformatics and Drug Design
The compound’s unique structure makes it interesting for chemoinformatics and drug design studies. Researchers can explore its interactions with biological targets, predict binding affinities, and optimize its pharmacological properties. Computational approaches can guide the development of novel derivatives with improved bioactivity .
Bioinformatics and Molecular Modeling
Molecular modeling techniques can elucidate the compound’s binding modes, interactions, and stability within biological receptors. By studying its three-dimensional structure, researchers can identify potential protein targets and design analogs with enhanced selectivity and efficacy .
Nano-Biotechnology Applications
In the realm of nano-biotechnology, this compound could find applications in drug delivery systems. Its functional groups allow for modification, enabling the design of targeted nanoparticles or nanocarriers. These systems can enhance drug solubility, bioavailability, and tissue-specific delivery .
Medicinal Chemistry and Derivative Synthesis
Researchers can explore structural modifications of this compound to create novel derivatives. By introducing substituents or altering functional groups, they can fine-tune its properties. Medicinal chemists may focus on optimizing bioactivity, pharmacokinetics, and safety profiles .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCZQXGGKBOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3011181.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)
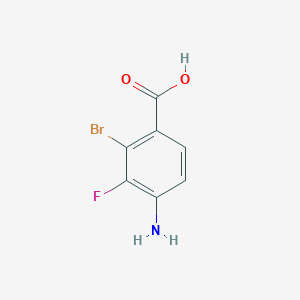

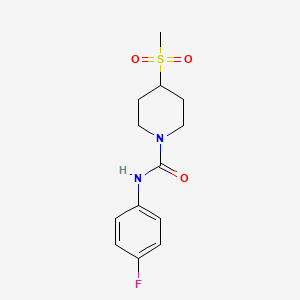
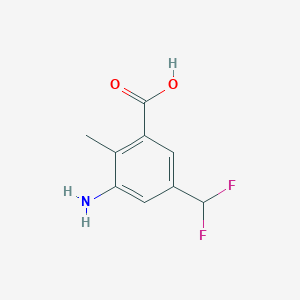
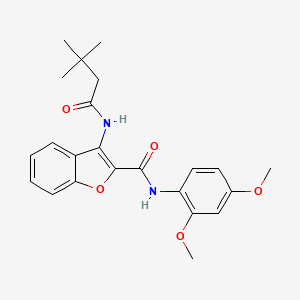
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011191.png)
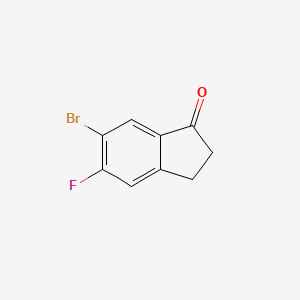
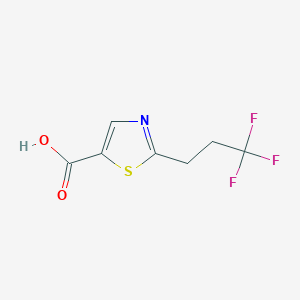
![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)
![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)